![molecular formula C17H17FN4O B2525092 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine CAS No. 2097868-61-4](/img/structure/B2525092.png)

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine-azetidinone analogues involves a multi-step process. The initial step includes the condensation of aromatic amines with N-phenylacetamide to form a thione nucleus. This nucleus is then derived from 2-chloroquinoline-3-carbaldehyde using sodium sulfide in dimethyl formamide (DMF). Subsequently, the reaction with pyrimidine amine leads to the formation of Schiff base intermediates. The final azetidinone analogues are obtained from these Schiff bases by employing chloroacetyl chloride. This synthetic route is significant as it provides a method to produce compounds that can be tested for antimicrobial and antituberculosis activities .

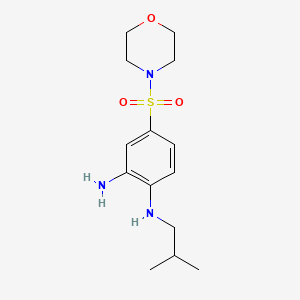

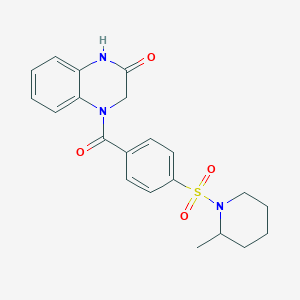

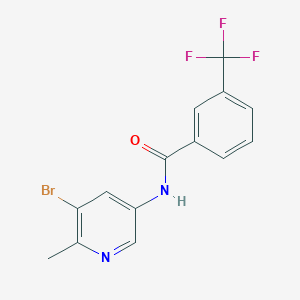

Molecular Structure Analysis

The molecular structure of the synthesized compounds includes a pyrimidine ring, which is a crucial moiety for biological activity. The pyrimidine ring is further substituted with various groups that can influence the compound's interaction with biological targets. The presence of a fluorophenyl group in the compound "N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine" suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom, which can affect the electronic distribution within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine-azetidinone analogues are characterized by the formation of Schiff bases and the use of chloroacetyl chloride to derive the final azetidinone structure. The N-heterocyclic carbene-catalyzed annulation of ynals with amidines to construct pyrimidin-4-ones is another reaction of interest. This reaction demonstrates a broad substrate scope and mild conditions, which is advantageous for the synthesis of diverse pyrimidine derivatives. The oxidative strategy to generate ynal-derived acyl azolium intermediates is a key step in this process .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrimidine-azetidinone analogues are not explicitly detailed in the provided data. However, the presence of a fluorophenyl group and the azetidinone ring structure suggest that these compounds may exhibit unique physicochemical characteristics such as solubility, stability, and reactivity. These properties are essential for the compounds' potential as antimicrobial and antituberculosis agents, as they influence the compounds' bioavailability and interaction with biological targets .

Scientific Research Applications

Metabolic Pathways and Biotransformation

Researchers have investigated the biotransformation of β-secretase inhibitors, revealing insights into metabolic pathways including ring opening and contraction processes. These studies help understand the metabolic fate of compounds containing pyrimidine rings, with implications for designing compounds with desired metabolic profiles (Lindgren et al., 2013).

Synthesis and Biological Activities

Various synthetic approaches have been developed to create analogs and derivatives, exploring their antimicrobial, antitubercular, and antioxidant properties. These efforts aim to design and synthesize compounds with potent biological activities, contributing to the discovery of new therapeutic agents (Chandrashekaraiah et al., 2014), (Thomas et al., 2016).

Imaging and Diagnostic Applications

Compounds with azetidinyl and pyrimidine structures have been evaluated for their binding properties to specific receptors, such as the nicotinic acetylcholine receptor, using techniques like positron emission tomography (PET). This research has implications for developing diagnostic tools for various neurological conditions (Doll et al., 1999).

Material Science and Photostability

The synthesis and characterization of novel compounds also extend to applications in material science, such as the development of hyperbranched polyimides for gas separation. These studies highlight the versatility of pyrimidine and related compounds in creating materials with specific physical and chemical properties (Fang et al., 2000).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results.

Future Directions

The future directions for the use and study of this compound are not specified in the available resources.

Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field may be required.

properties

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O/c18-13-3-1-12(2-4-13)17(6-7-17)16(23)22-9-14(10-22)21-15-5-8-19-11-20-15/h1-5,8,11,14H,6-7,9-10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYALMGOBDFABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)NC4=NC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

![N-(4-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2525022.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)

![[6-(2,4-Dimethylpentan-3-yl)pyridin-3-yl]methanol](/img/structure/B2525027.png)